A Technical Guide to 3-Methylbutane-2-sulfonyl chloride (CAS 78429-87-5): Properties, Reactivity, and Applications in Synthetic Chemistry
A Technical Guide to 3-Methylbutane-2-sulfonyl chloride (CAS 78429-87-5): Properties, Reactivity, and Applications in Synthetic Chemistry
This document provides an in-depth technical overview of 3-Methylbutane-2-sulfonyl chloride, a key building block for synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into the nuances of its reactivity, and provide validated protocols for its application, particularly in the synthesis of sulfonamides—a class of compounds with profound importance in drug discovery.
Section 1: Core Physicochemical Properties
3-Methylbutane-2-sulfonyl chloride is an organosulfur compound distinguished by a reactive sulfonyl chloride moiety attached to a sterically significant 3-methylbutan-2-yl group.[1] This structural combination dictates its utility and handling considerations in the laboratory. Typically appearing as a colorless to pale yellow liquid, its properties are summarized below.[1]
| Identifier | Value | Source |
| CAS Number | 78429-87-5 | [1][2][3] |
| Molecular Formula | C₅H₁₁ClO₂S | [1][2] |
| Molecular Weight | 170.66 g/mol | [2] |
| Synonyms | 3-Methyl-2-butanesulfonyl chloride, 2-Methyl-3-butanesulfonyl chloride | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| InChI Key | VLNMHTQPLCZFKY-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)C(C)S(=O)(=O)Cl | [1][4] |
Note: Critical physical constants such as boiling point, density, and melting point are not consistently reported in publicly available literature and should be confirmed via the supplier's Certificate of Analysis or determined empirically.[5]
Section 2: Reactivity Profile and Mechanistic Insights
The synthetic utility of 3-Methylbutane-2-sulfonyl chloride is rooted in the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This functional group is highly susceptible to nucleophilic attack, making it an excellent electrophile for forging new sulfur-carbon and sulfur-nitrogen bonds.[1][6]
The primary reaction mechanism is nucleophilic acyl substitution. A nucleophile, such as a primary or secondary amine, attacks the electrophilic sulfur atom. This is followed by the expulsion of a chloride ion, which is an excellent leaving group, to form a stable sulfonamide linkage. The presence of the branched alkyl structure (a methyl group on the second carbon and a butane backbone) introduces steric hindrance that can influence the reaction kinetics when compared to simpler, linear alkanesulfonyl chlorides.[1] This steric factor can be leveraged to achieve selective reactions in complex molecular environments.
Section 3: Core Synthetic Applications and Experimental Protocols
The paramount application of 3-Methylbutane-2-sulfonyl chloride in drug discovery and organic synthesis is the preparation of sulfonamides. The sulfonamide motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[7][8][9]
Synthesis of N-Substituted Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely employed method for constructing sulfonamides.[7][10]
This protocol is a self-validating system, incorporating in-process controls and purification to ensure the integrity of the final compound.
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Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran, ~0.1 M concentration).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution. Stir for 5 minutes at room temperature.
-
Causality Note: The base is critical to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards product formation.
-
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-Methylbutane-2-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, typically at 0 °C to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress should be rigorously monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the limiting amine reagent.
-
Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). The structure and purity of the final sulfonamide must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Broader Synthetic Potential
While sulfonamide formation is the most common application, 3-Methylbutane-2-sulfonyl chloride is also a competent reagent for synthesizing other important functional groups. Its reaction with alcohols in the presence of a base yields sulfonate esters, and reaction with thiols produces sulfonothioates.[6] These derivatives expand the molecular diversity achievable from this single building block, providing access to a wide range of scaffolds for drug discovery programs.
Section 4: Safety, Handling, and Storage
Due to its high reactivity, 3-Methylbutane-2-sulfonyl chloride must be handled with appropriate caution. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][11][12]
| Hazard Class | Description | GHS Pictogram |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage.[13][14] | Corrosion |
| Reactivity | Reacts with water, potentially releasing toxic gases (HCl).[1] | N/A |
Handling Protocol:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid contact with water and moisture to prevent hydrolysis and the release of corrosive HCl gas.[1]
-
Ensure an eyewash station and safety shower are immediately accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and water.
-
For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[15]
Conclusion
3-Methylbutane-2-sulfonyl chloride is a valuable and reactive chemical intermediate. Its defining feature is the ability to readily introduce the 3-methylbutan-2-ylsulfonyl group into a variety of molecules through nucleophilic substitution. For researchers in drug development, its primary utility lies in the reliable synthesis of sterically defined sulfonamides, a privileged scaffold in medicinal chemistry. While its reactivity demands careful handling and storage, adherence to established safety protocols enables its effective and safe use in the laboratory to generate novel and diverse chemical entities.
References
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Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
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National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
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ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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